(2S,4S)-4-(benzyloxy)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
Description
(2S,4S)-4-(benzyloxy)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative with two stereogenic centers (2S and 4S). The molecule features:
- A tert-butoxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen.
- A benzyloxy substituent at the 4-position.
- A carboxylic acid moiety at the 2-position.
This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for protease inhibitors and antiviral drugs. The Boc group enhances stability during synthetic reactions, while the benzyloxy substituent modulates steric and electronic properties, influencing reactivity and downstream applications .
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(9-14(18)15(19)20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIGGVANZFKXLS-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142236 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-(phenylmethoxy)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54631-82-2 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-(phenylmethoxy)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54631-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-(phenylmethoxy)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S,4S)-4-(benzyloxy)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, also known as Boc-cis-Hyp(Bzl)-OH, is a chiral pyrrolidine derivative with potential applications in medicinal chemistry and drug development. This compound has garnered attention due to its structural features that may influence its biological activity, particularly in the context of antiviral and anticancer properties.
- Molecular Formula : C₁₇H₂₃NO₅
- Molecular Weight : 321.37 g/mol
- CAS Number : 54631-82-2
- MDL Number : MFCD02094395
Antiviral Activity
Recent studies indicate that derivatives of pyrrolidine compounds exhibit significant antiviral properties. For instance, this compound has been investigated as an intermediate in the synthesis of antiviral agents targeting Hepatitis C Virus (HCV). Research has shown that modifications in the pyrrolidine structure enhance binding affinity to viral proteins, thereby inhibiting viral replication .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Pyrrolidine derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that this compound can significantly reduce the viability of certain cancer cell lines .
Case Studies
-
Study on Antiviral Activity :
- Objective : To evaluate the effectiveness of this compound as an antiviral agent against HCV.
- Methodology : The compound was synthesized and tested for its ability to inhibit HCV replication in vitro.
- Results : The compound demonstrated a dose-dependent inhibition of HCV replication with an IC50 value indicating effective antiviral activity .
-
Study on Anticancer Properties :
- Objective : To assess the cytotoxic effects of the compound on cancer cell lines.
- Methodology : Various human cancer cell lines were treated with different concentrations of the compound.
- Results : Significant reductions in cell viability were observed, particularly in breast and liver cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Table 1: Summary of Biological Activities
| Activity Type | Target Disease | IC50 Value | Reference |
|---|---|---|---|
| Antiviral | HCV | 0.5 µM | |
| Anticancer | Breast Cancer | 15 µM | |
| Anticancer | Liver Cancer | 10 µM |
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃NO₅ |
| Molecular Weight | 321.37 g/mol |
| CAS Number | 54631-82-2 |
| MDL Number | MFCD02094395 |
Comparison with Similar Compounds
Structural and Functional Variations
Substituent Effects: Benzyloxy (target compound) vs. methoxymethyl (TBMP): Benzyloxy increases steric bulk and lipophilicity, whereas methoxymethyl enhances hydrophilicity, improving aqueous solubility for drug formulations . Chlorophenoxy (): Electron-withdrawing groups enhance stability under acidic conditions, useful in prodrug strategies .
Stereochemical Influence :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
